molecular formula C14H11N3O2 B13983441 Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Cat. No.: B13983441
M. Wt: 253.26 g/mol
InChI Key: QJZBNIDVPZEGOX-UHFFFAOYSA-N
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Description

Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate: is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyridine ring, with a phenyl group and a methyl ester group attached, making it a versatile scaffold for drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, involving a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation is particularly advantageous for industrial applications due to its efficiency and scalability. Additionally, the use of environmentally friendly oxidizers and catalysts can help reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group or the ester group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. For example, it acts as an inverse agonist for the retinoic acid-related orphan receptor gamma (RORγt) and as an inhibitor for prolyl hydroxylase domain-containing protein 1 (PHD-1), Janus kinase 1 (JAK1), and Janus kinase 2 (JAK2) . These interactions disrupt key signaling pathways involved in inflammation, cell proliferation, and metabolism.

Comparison with Similar Compounds

Uniqueness: Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a triazole ring, pyridine ring, phenyl group, and methyl ester group makes it a versatile scaffold for drug design and other applications.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

InChI

InChI=1S/C14H11N3O2/c1-19-14(18)11-8-5-9-17-13(11)15-12(16-17)10-6-3-2-4-7-10/h2-9H,1H3

InChI Key

QJZBNIDVPZEGOX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CN2C1=NC(=N2)C3=CC=CC=C3

Origin of Product

United States

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